Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with various functional groups.
Scientific Research Applications
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways depend on the biological context and the specific interactions of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structural stability and biological activity compared to other similar peptides.
Properties
CAS No. |
628707-36-8 |
---|---|
Molecular Formula |
C26H48N10O8S |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H48N10O8S/c1-14(37)20(23(41)33-16(25(43)44)6-2-3-9-27)35-22(40)18-8-5-11-36(18)24(42)17(13-45)34-21(39)15(32-19(38)12-28)7-4-10-31-26(29)30/h14-18,20,37,45H,2-13,27-28H2,1H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)(H,43,44)(H4,29,30,31)/t14-,15+,16+,17+,18+,20+/m1/s1 |
InChI Key |
ARSWFRWTZJCMRJ-UXDJLLJZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.